Coleon O
Description
Properties
CAS No. |
56197-47-8 |
|---|---|
Molecular Formula |
C22H28O6 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(6,10-dihydroxy-1,2,2',4a-tetramethyl-5,8-dioxospiro[3,4,6,9,10,10a-hexahydrophenanthrene-7,1'-cyclopropane]-9-yl) acetate |
InChI |
InChI=1S/C22H28O6/c1-9-6-7-21(5)14(11(9)3)16(24)18(28-12(4)23)13-15(21)17(25)20(27)22(19(13)26)8-10(22)2/h10,14,16,18,20,24,27H,6-8H2,1-5H3 |
InChI Key |
COUCVOMLOCIVHG-UHFFFAOYSA-N |
SMILES |
CC1CC12C(C(=O)C3=C(C2=O)C(C(C4C3(CCC(=C4C)C)C)O)OC(=O)C)O |
Canonical SMILES |
CC1CC12C(C(=O)C3=C(C2=O)C(C(C4C3(CCC(=C4C)C)C)O)OC(=O)C)O |
Synonyms |
coleon O |
Origin of Product |
United States |
Q & A
How to formulate a focused research question for investigating Coleon O's chemical synthesis pathways?
Methodology: Apply the P-E/I-C-O framework to structure variables:
- Population (P) : this compound and related intermediates.
- Exposure/Intervention (E/I) : Synthesis methods (e.g., catalytic conditions, solvent systems).
- Comparison (C) : Alternative pathways (e.g., enzymatic vs. chemical synthesis).
- Outcome (O) : Yield efficiency, purity, or stereochemical control. Create "shell" tables to predefine variables (e.g., reaction time, temperature, catalysts) for systematic analysis .
Q. What are the key considerations for designing a reproducible experimental protocol for this compound characterization?
Methodology:
- Clearly document synthetic steps, including purification methods and spectroscopic validation (e.g., NMR, HPLC).
- Use controlled variables (e.g., solvent purity, temperature gradients) to minimize batch-to-batch variability.
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting to enable replication .
Q. How to differentiate qualitative and quantitative approaches in studying this compound's bioactivity?
Methodology:
- Qualitative : Use open-ended questionnaires or interviews with researchers to identify unexplored biological targets (e.g., "What mechanistic hypotheses warrant further testing?").
- Quantitative : Design closed-ended surveys to collect numerical data on IC50 values or dose-response curves across cell lines .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data of this compound across experimental models?
Methodology:
- Conduct a systematic review using PRISMA guidelines to identify methodological disparities (e.g., cell line selection, assay protocols).
- Perform meta-analysis with ANOVA to isolate confounding variables (e.g., solvent carriers affecting bioavailability).
- Re-analyze raw datasets using standardized statistical thresholds (e.g., p < 0.01) .
Q. What strategies optimize multi-disciplinary collaboration for studying this compound's pharmacokinetic properties?
Methodology:
- Define roles using a research team table (e.g., Principal Investigator for synthesis, Co-Investigator for in vivo testing).
- Operationalize shared variables (e.g., bioavailability metrics) across disciplines to ensure data compatibility.
- Use mixed-methods questionnaires to harmonize terminology between chemists and pharmacologists .
Q. How to design longitudinal studies assessing this compound's stability under varying environmental conditions?
Methodology:
Q. What advanced statistical methods address small-sample limitations in this compound's preclinical trials?
Methodology:
- Employ Bayesian hierarchical models to pool data from underpowered studies while accounting for heterogeneity.
- Use bootstrapping to estimate confidence intervals for rare adverse events.
- Validate findings with synthetic control groups generated via Monte Carlo simulations .
Methodological Tables for Reference
Q. Table 1. Variables for this compound Synthesis Optimization
| Variable Type | Examples | Data Collection Method |
|---|---|---|
| Independent | Catalyst concentration, pH | Controlled experimental design |
| Dependent | Yield (%), enantiomeric excess | HPLC, gravimetric analysis |
| Confounding | Impurity profiles, moisture | Karl Fischer titration |
Q. Table 2. Framework for Meta-Analysis of Bioactivity Data
| Step | Action | Tool/Technique |
|---|---|---|
| Literature Screening | PRISMA-guided inclusion/exclusion | Rayyan QCRI |
| Data Extraction | Standardize IC50 values (nM) | Covidence |
| Heterogeneity Test | I² statistic calculation | RevMan or R metafor package |
Key Recommendations
- For Basic Research : Prioritize clarity in hypothesis formulation using frameworks like FLOAT (Focus, Literature, Objectives, Analysis, Timeframe) to balance scope and feasibility .
- For Advanced Research : Integrate mixed-methods approaches (e.g., ethnography + LC-MS) to contextualize mechanistic findings within broader biochemical pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
